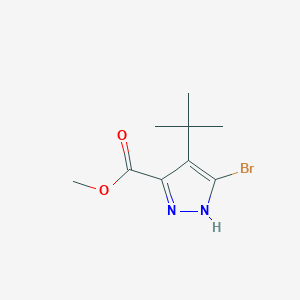

Methyl 5-bromo-4-tert-butyl-1H-pyrazole-3-carboxylate

CAS No.: 2103420-74-0

Cat. No.: VC6166273

Molecular Formula: C9H13BrN2O2

Molecular Weight: 261.119

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 2103420-74-0 |

|---|---|

| Molecular Formula | C9H13BrN2O2 |

| Molecular Weight | 261.119 |

| IUPAC Name | methyl 5-bromo-4-tert-butyl-1H-pyrazole-3-carboxylate |

| Standard InChI | InChI=1S/C9H13BrN2O2/c1-9(2,3)5-6(8(13)14-4)11-12-7(5)10/h1-4H3,(H,11,12) |

| Standard InChI Key | AUGVOXHGBVNUFN-UHFFFAOYSA-N |

| SMILES | CC(C)(C)C1=C(NN=C1C(=O)OC)Br |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s structure is defined by a pyrazole core—a five-membered aromatic ring containing two adjacent nitrogen atoms. Substitutions at the 3-, 4-, and 5-positions introduce distinct electronic and steric effects:

-

5-Bromo substituent: A halogen atom that facilitates nucleophilic substitution reactions and enhances electrophilic aromatic substitution kinetics.

-

4-tert-Butyl group: A bulky alkyl substituent that imposes steric hindrance, influencing regioselectivity in subsequent reactions.

-

3-Methyl ester: A carboxylate derivative that can be hydrolyzed to carboxylic acids or transformed into amides for further functionalization.

The IUPAC name, methyl 5-bromo-4-tert-butyl-1H-pyrazole-3-carboxylate, reflects this substitution pattern. The SMILES notation (CC(C)(C)C1=C(NN=C1C(=O)OC)Br) and InChI key (AUGVOXHGBVNUFN-UHFFFAOYSA-N) provide unambiguous representations of its structure.

Table 1: Key Physicochemical Properties

| Property | Value |

|---|---|

| Molecular Formula | C₉H₁₃BrN₂O₂ |

| Molecular Weight | 261.119 g/mol |

| CAS Number | 2103420-74-0 |

| SMILES | CC(C)(C)C1=C(NN=C1C(=O)OC)Br |

| Hazard Statements | H302 (Harmful if swallowed); H315 (Causes skin irritation) |

Synthesis and Manufacturing

Synthetic Routes

The synthesis of methyl 5-bromo-4-tert-butyl-1H-pyrazole-3-carboxylate involves multi-step reactions, often starting from diethyl butynedioate or related precursors. A patented method for analogous pyrazole derivatives (e.g., 5-bromo-1-methyl-1H-pyrazol-3-amine) provides insights into scalable approaches :

-

Condensation: Diethyl butynedioate reacts with methylhydrazine to form 5-hydroxy-1-methyl-1H-pyrazole-3-carboxylate.

-

Bromination: Treatment with phosphorus tribromide (PBr₃) replaces the hydroxyl group with bromine, yielding 5-bromo-1-methyl-1H-pyrazole-3-carboxylate.

-

Esterification/Hydrolysis: Subsequent steps may involve esterification or hydrolysis to introduce the tert-butyl group or modify the carboxylate moiety .

This route avoids toxic reagents like cyanogen bromide and n-butyl lithium, enhancing safety and scalability compared to older methods .

Optimization Challenges

Key challenges include:

-

Regioselectivity: Ensuring bromination occurs exclusively at the 5-position requires careful control of reaction conditions.

-

Steric Effects: The tert-butyl group’s bulkiness may hinder reaction rates, necessitating elevated temperatures or catalytic assistance.

-

Purification: Chromatographic separation is often required due to byproduct formation during esterification .

Chemical Reactivity and Functionalization

Nucleophilic Substitution

The bromine atom at position 5 is highly reactive toward nucleophiles (e.g., amines, thiols), enabling the synthesis of derivatives:

This reactivity is exploited in cross-coupling reactions (e.g., Suzuki-Miyaura) to introduce aryl or heteroaryl groups .

Ester Hydrolysis and Derivatization

The methyl ester undergoes hydrolysis under basic conditions to form the corresponding carboxylic acid, which can then be converted to amides or acyl chlorides:

Such transformations expand the compound’s utility in drug design, where carboxylate groups enhance solubility and bioavailability .

Applications in Pharmaceutical and Material Science

Medicinal Chemistry

Pyrazole derivatives are prominent in drug discovery due to their pharmacokinetic versatility. Methyl 5-bromo-4-tert-butyl-1H-pyrazole-3-carboxylate serves as a precursor for:

-

Enzyme Inhibitors: Analogous compounds inhibit calcium-dependent enzymes involved in inflammation and cancer progression .

-

Anticancer Agents: Structural analogs demonstrate antiproliferative activity against breast (MDA-MB-231) and liver (HepG2) cancer cell lines .

Material Science

The tert-butyl group enhances thermal stability, making the compound suitable for:

-

Coordination Polymers: As a ligand, it forms metal-organic frameworks (MOFs) with applications in gas storage and catalysis.

-

Polymer Additives: Its steric bulk improves the mechanical properties of polyesters and polyamides.

Future Directions and Research Gaps

Unexplored Reactivity

Further studies are needed to explore:

-

Photochemical Reactions: Potential for [2+2] cycloadditions under UV light.

-

Bioconjugation: Attachment to biomolecules for targeted drug delivery.

Computational Modeling

Density functional theory (DFT) calculations could predict regioselectivity in electrophilic substitutions, reducing experimental trial-and-error .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume